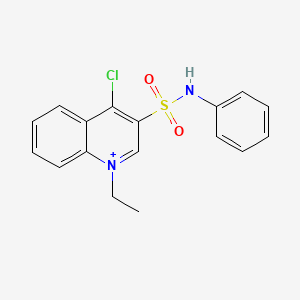
4-Chloro-1-ethyl-3-(phenylsulfamoyl)quinolin-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoline derivatives are significant due to their diverse biological activities and their role in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-ethyl-3-(phenylsulfamoyl)quinolin-1-ium typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloroquinoline, ethyl iodide, and phenylsulfonamide.
Alkylation: The first step involves the alkylation of 4-chloroquinoline with ethyl iodide in the presence of a base like potassium carbonate. This reaction forms 4-chloro-1-ethylquinoline.
Sulfamoylation: The next step is the sulfamoylation of 4-chloro-1-ethylquinoline with phenylsulfonamide. This reaction is typically carried out in the presence of a catalyst such as triethylamine.
Quaternization: Finally, the quaternization of the resulting compound with a suitable quaternizing agent, such as methyl iodide, yields this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-ethyl-3-(phenylsulfamoyl)quinolin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted quinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Amines, thiols; reactions are often conducted in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Major Products
Oxidation: Quinoline N-oxide derivatives
Reduction: Reduced quinoline derivatives
Substitution: Substituted quinoline derivatives
Scientific Research Applications
4-Chloro-1-ethyl-3-(phenylsulfamoyl)quinolin-1-ium has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex quinoline derivatives. It serves as a precursor for various chemical transformations and functionalization reactions.
Biology: In biological research, the compound is studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a valuable tool in drug discovery.
Medicine: The compound’s pharmacological properties are explored for the development of new therapeutic agents. It has shown promise in preclinical studies for the treatment of infectious diseases and cancer.
Industry: In the industrial sector, the compound is used in the development of specialty chemicals and materials. Its unique chemical structure allows for the creation of novel compounds with specific properties.
Mechanism of Action
The mechanism of action of 4-Chloro-1-ethyl-3-(phenylsulfamoyl)quinolin-1-ium involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, resulting in antimicrobial or anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Chloroquinoline: A precursor in the synthesis of 4-Chloro-1-ethyl-3-(phenylsulfamoyl)quinolin-1-ium, known for its antimicrobial properties.
1-Ethylquinoline:
Phenylsulfonamide: A sulfonamide derivative with various biological activities.
Uniqueness
This compound stands out due to its unique combination of a quinoline core, an ethyl group, and a phenylsulfamoyl moiety This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development
Properties
CAS No. |
198829-37-7 |
|---|---|
Molecular Formula |
C17H16ClN2O2S+ |
Molecular Weight |
347.8 g/mol |
IUPAC Name |
4-chloro-1-ethyl-N-phenylquinolin-1-ium-3-sulfonamide |
InChI |
InChI=1S/C17H16ClN2O2S/c1-2-20-12-16(17(18)14-10-6-7-11-15(14)20)23(21,22)19-13-8-4-3-5-9-13/h3-12,19H,2H2,1H3/q+1 |
InChI Key |
CEIMUGHULMBYRL-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+]1=CC(=C(C2=CC=CC=C21)Cl)S(=O)(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


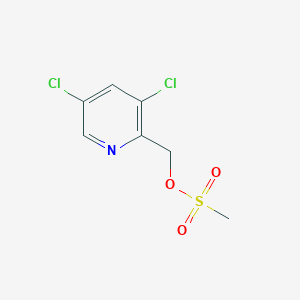
![6-({[2-(Dimethylamino)ethyl]amino}methylidene)-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B15166614.png)
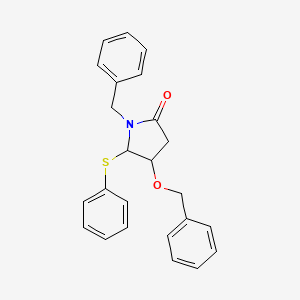
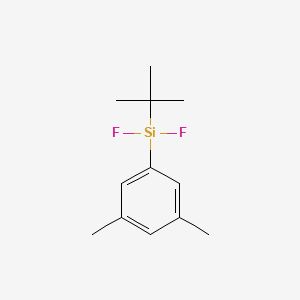
![6-Azido-5-[(4-chlorophenyl)selanyl]hexan-2-one](/img/structure/B15166628.png)



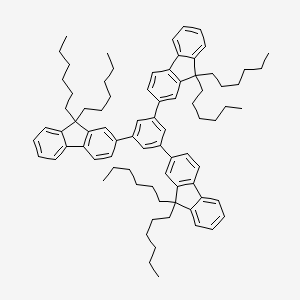

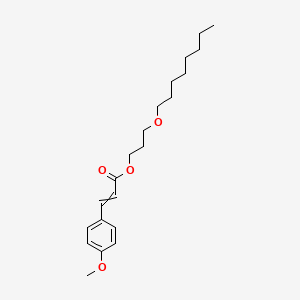
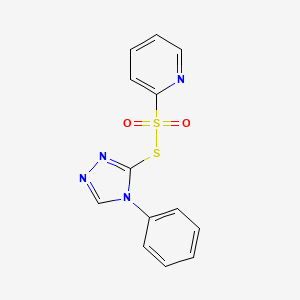
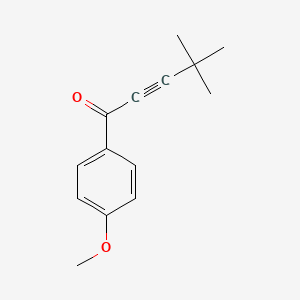
![Glycine, N-[[(2-hexyl-2,5-dihydro-2-methyl-5-oxo-3-thienyl)oxy]acetyl]-](/img/structure/B15166702.png)
